molecular formula C21H23N7O2 B2908959 N-(2-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021223-76-6

N-(2-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

カタログ番号: B2908959
CAS番号: 1021223-76-6
分子量: 405.462
InChIキー: SSMDHGSYZCICGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a pyridazine core substituted with a pyridin-2-ylamino group at position 6 and a piperazine-carboxamide moiety at position 2. The 2-methoxyphenyl group attached to the carboxamide nitrogen confers distinct electronic and steric properties, influencing its pharmacological profile. Its molecular formula is C₂₁H₂₃N₇O₂ (CAS: 1021214-34-5) .

特性

IUPAC Name

N-(2-methoxyphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-30-17-7-3-2-6-16(17)23-21(29)28-14-12-27(13-15-28)20-10-9-19(25-26-20)24-18-8-4-5-11-22-18/h2-11H,12-15H2,1H3,(H,23,29)(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMDHGSYZCICGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

PKM-833 [(R)-N-(Pyridazin-3-yl)-4-(7-(Trifluoromethyl)Chroman-4-yl)Piperazine-1-Carboxamide]

  • Key Differences: Replaces the pyridin-2-ylamino group with a chroman-4-yl group and introduces a trifluoromethyl substituent.
  • Activity : Potent FAAH inhibitor (IC₅₀ = 4.2 nM) with high brain penetration. Demonstrated efficacy in inflammatory pain models (ED₅₀ = 0.3 mg/kg in rats) .
  • Advantage : Superior pharmacokinetics due to enhanced lipophilicity from the chroman group.

4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide (ML267)

  • Key Differences : Substitutes carboxamide with carbothioamide and introduces chloro/trifluoromethyl groups on pyridine.
  • Activity : Inhibits bacterial phosphopantetheinyl transferase (IC₅₀ = 0.6 µM), disrupting secondary metabolism .
  • Limitation : Reduced solubility compared to carboxamide derivatives.

4-(2-Methoxyphenyl)-N-(3-Pyridinyl)Piperazine-1-Carbothioamide

  • Key Differences: Carbothioamide instead of carboxamide; pyridin-3-yl vs. pyridin-2-ylamino substitution.

Substituted Phenylpiperazine Derivatives

p-MPPI and p-MPPF (Serotonin 5-HT₁A Antagonists)

  • Key Differences : Replace pyridazin-3-yl with p-iodobenzamido (p-MPPI) or p-fluorobenzamido (p-MPPF) groups.
  • Activity :
    • p-MPPI : ID₅₀ = 5 mg/kg (8-OH-DPAT-induced hypothermia in rats).
    • p-MPPF : ID₅₀ = 3 mg/kg (same model).
    • Both lack partial agonist activity and exhibit competitive antagonism at pre-/postsynaptic 5-HT₁A receptors .

N-(4-Ethylphenyl)-4-(6-(Pyridin-2-ylamino)Pyridazin-3-yl)Piperazine-1-Carboxamide

  • Key Differences : 4-Ethylphenyl vs. 2-methoxyphenyl substitution.

Comparative Pharmacological Data

Compound Core Structure Key Substituents Target/Activity Potency
Query Compound Pyridazine-Piperazine 2-Methoxyphenyl, Pyridin-2-ylamino Not explicitly reported (inference: enzyme/receptor modulation) N/A
PKM-833 Pyridazine-Piperazine Chroman-4-yl, Trifluoromethyl FAAH inhibition IC₅₀ = 4.2 nM
ML267 Pyridine-Piperazine 3-Chloro-5-CF₃-pyridin-2-yl, Carbothioamide Bacterial PPTase inhibition IC₅₀ = 0.6 µM
p-MPPI Benzamido-Piperazine 2-Methoxyphenyl, p-Iodobenzamido 5-HT₁A receptor antagonism ID₅₀ = 5 mg/kg

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Pyridazine vs. Pyridine : Pyridazine cores enhance π-π stacking in enzyme active sites (e.g., FAAH), while pyridine derivatives prioritize bacterial targets .
    • Carboxamide vs. Carbothioamide : Carbothioamides (e.g., ML267) exhibit stronger enzyme inhibition but poorer solubility .
    • Substituent Effects : Electron-donating groups (e.g., 2-methoxy) improve receptor binding affinity, whereas halogenated/CF₃ groups enhance metabolic stability .
  • Pharmacokinetic Considerations :

    • The query compound’s 2-methoxyphenyl group balances lipophilicity and solubility, contrasting with PKM-833’s chroman moiety (optimized for CNS penetration) .
  • Unresolved Questions :

    • Direct comparative studies between the query compound and its analogs are lacking. Further in vitro profiling (e.g., binding assays, enzyme inhibition) is needed to clarify its primary mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。